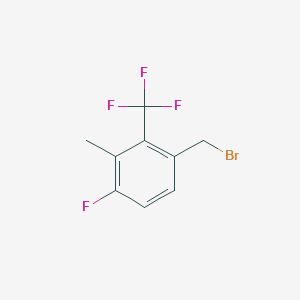

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

Descripción general

Descripción

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is an organic fluorinated building block . It has a CAS Number of 1706438-98-3 and a molecular weight of 271.05 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it is known to be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 271.05 . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Aplicaciones Científicas De Investigación

Trifluoroethylation of Organic Molecules

The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into organic molecules significantly alters their biological activities, making this an important strategy in drug design. Research highlights the challenges and progresses in the direct introduction of a trifluoromethyl group into functionalized aromatic compounds. Palladium-catalyzed trifluoroethylation using trifluoroethyl iodide and organoboronic acids or esters is presented as a novel approach to prepare (2,2,2-trifluoroethyl)arenes. This method is important in medicinal chemistry and related fields due to the potential utilities of CF3CH2-containing products (Zhao & Hu, 2012).

Nucleophilic Trifluoromethylation in Ionic Liquids

Ionic liquids have been utilized as reaction media for nucleophilic trifluoromethylation reactions, involving trifluoromethyl(trimethyl)silane with various halides. This approach includes the conversion of benzyl bromide to benzyl fluoride, offering an efficient solvent system that rivals organic solvents. The versatility and superiority of these ionic liquids in promoting trifluoromethylation reactions highlight their significance in the development of fluorinated organic compounds (Kim & Shreeve, 2004).

Synthesis of Fluorinated Pharmaceuticals

The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, is performed through a series of reactions starting from m-fluoro-(trifluoromethyl)benzene. This process is notable for its environmentally friendly and practical methodology, highlighting the importance of developing efficient and sustainable routes for the synthesis of key pharmaceutical intermediates (Tong-bin, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target various biochemical pathways and cellular processes .

Mode of Action

The mode of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves interactions with its targets that result in changes at the molecular and cellular levels .

Biochemical Pathways

The compound this compound affects various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUUTXMSUNEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

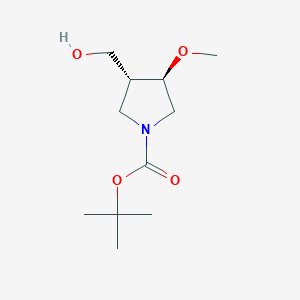

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

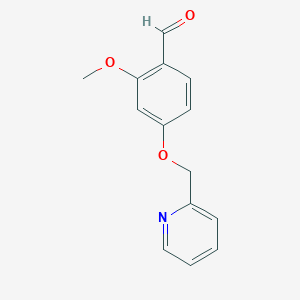

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)